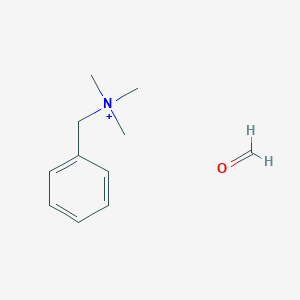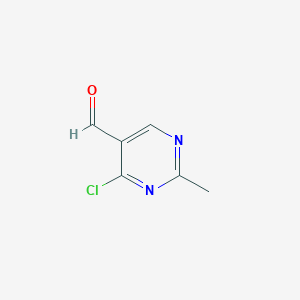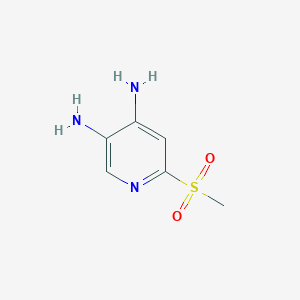
2-Hydrazinyl-4-(3,4,5-trifluorophenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-4-(3,4,5-trifluorophenyl)thiazole is a heterocyclic compound characterized by the presence of a thiazole ring substituted with a hydrazinyl group and a trifluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-(3,4,5-trifluorophenyl)thiazole typically involves the reaction of 3,4,5-trifluoroaniline with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydrazinyl-4-(3,4,5-trifluorophenyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the trifluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include substituted thiazoles, amines, and various oxidized derivatives .
Aplicaciones Científicas De Investigación
2-Hydrazinyl-4-(3,4,5-trifluorophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for biological studies.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-4-(3,4,5-trifluorophenyl)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular processes.
Pathways Involved: It can inhibit pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
2-Hydrazinyl-4-phenylthiazole: Similar structure but lacks the trifluorophenyl group.
4-Phenyl-2-(3H)-thiazolone hydrazone: Another thiazole derivative with different substituents.
Uniqueness: 2-Hydrazinyl-4-(3,4,5-trifluorophenyl)thiazole is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in certain biological applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H6F3N3S |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H6F3N3S/c10-5-1-4(2-6(11)8(5)12)7-3-16-9(14-7)15-13/h1-3H,13H2,(H,14,15) |
Clave InChI |
GDZGCEYKSLONDS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)C2=CSC(=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)

![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)


![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)

